molecular formula C11H11ClO3 B6616403 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2059911-46-3

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B6616403
CAS No.: 2059911-46-3
M. Wt: 226.65 g/mol
InChI Key: QEDCCVVLNOZENL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2-chlorophenyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenylacetic acid with cyclobutanone in the presence of a base, followed by hydrolysis and oxidation steps to introduce the hydroxyl and carboxylic acid groups. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 1-(2-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(2-Chlorophenyl)-3-hydroxycyclobutanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chlorophenylacetic acid
  • 3-Hydroxycyclobutanone
  • 1-(2-Chlorophenyl)-2-hydroxycyclobutane

Comparison: 1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclobutane ring, along with a 2-chlorophenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDCCVVLNOZENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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